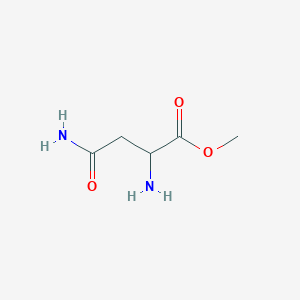

Aspartic acid methyl ester

CAS No.:

Cat. No.: VC16353851

Molecular Formula: C5H10N2O3

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10N2O3 |

|---|---|

| Molecular Weight | 146.14 g/mol |

| IUPAC Name | methyl 2,4-diamino-4-oxobutanoate |

| Standard InChI | InChI=1S/C5H10N2O3/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H2,7,8) |

| Standard InChI Key | XWBUDPXCXXQEOU-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CC(=O)N)N |

Introduction

Structural Diversity and Isomerism in Aspartic Acid Methyl Esters

Aspartic acid, a dicarboxylic amino acid, contains two carboxyl groups (α and β) that can undergo esterification to form mono- or di-methyl esters. The positional isomerism of the methyl group(s) significantly influences the compound’s reactivity and biological activity. For instance, Z-L-aspartic acid α-methyl ester (α-ester) and Boc-L-aspartic acid 4-methyl ester (β-ester) demonstrate distinct behaviors in peptide coupling reactions due to steric and electronic differences .

α- vs. β-Methyl Esters

The α-methyl ester derivative modifies the carboxyl group adjacent to the amino group, while the β-methyl ester targets the distal carboxyl group. This distinction is critical in solid-phase peptide synthesis (SPPS), where the α-ester’s proximity to the backbone often necessitates protective strategies to prevent undesired side reactions . In contrast, β-methyl esters, such as Boc-L-aspartic acid 4-methyl ester, are favored in medicinal chemistry for their enhanced stability and compatibility with Boc (tert-butyloxycarbonyl) protection .

Synthetic Methodologies

Synthesis of N-Boc-L-Aspartic Acid β-Methyl Ester

A representative synthesis involves reacting L-aspartic acid β-methyl ester hydrochloride with tert-butyl dicarbonate under alkaline conditions. Key steps include:

-

Deprotonation: Sodium bicarbonate neutralizes the hydrochloride salt in a water-THF mixture .

-

Boc Protection: tert-Butyl dicarbonate reacts with the free amino group, yielding the Boc-protected intermediate .

-

Workup: Acidification with HCl followed by ethyl acetate extraction isolates the product with 92–98% yield .

Table 1: Synthesis Conditions for N-Boc-L-Aspartic Acid β-Methyl Ester

| Parameter | Details | Source |

|---|---|---|

| Reactants | L-aspartic acid β-methyl ester HCl, Boc₂O | |

| Solvent | Water-THF (1:1 v/v) | |

| Reaction Time | 12–24 hours | |

| Yield | 92–98% |

Benzyl Ester Derivatization

The patent CN102381999A details the synthesis of L-aspartate-4-methyl ester-1-benzyl ester, a precursor for glycoprotein IIb/IIIa antagonists :

-

Benzylation: N-Boc-L-aspartic acid β-methyl ester reacts with bromobenzyl in DMF or acetone, facilitated by triethylamine.

-

Deprotection: HCl/dioxane removes the Boc group, yielding the free benzyl ester with 95–96% purity .

Key Insight: Solvent choice (DMF vs. acetone) impacts reaction efficiency, with DMF achieving 80% yield versus acetone’s 83% .

Industrial and Research Applications

Peptide Synthesis

Z-L-aspartic acid α-methyl ester serves as a building block for biologically active peptides. Its methyl ester group minimizes racemization during coupling, a common issue in SPPS . For example, it is integral to synthesizing neuromodulatory peptides targeting glutamate receptors .

Drug Development

Boc-L-aspartic acid 4-methyl ester is a key intermediate in leukotriene A4 hydrolase inhibitors, which have anti-inflammatory applications . The β-methyl ester’s stability under acidic conditions enables its use in prodrug formulations .

Agricultural Chemistry

Aspartic acid methyl esters are explored as growth enhancers. Their structural mimicry of plant signaling molecules allows them to modulate nitrogen metabolism, improving crop resilience .

Physicochemical Properties

Table 2: Physical Properties of Boc-L-Aspartic Acid 4-Methyl Ester

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₇NO₆ | |

| Molecular Weight | 247.25 g/mol | |

| Solubility | Chloroform, DMSO, acetone | |

| Storage Conditions | Sealed, dry, room temperature |

The compound’s solubility in polar aprotic solvents facilitates its use in solution-phase synthesis .

Future Directions

Recent advances focus on enantioselective synthesis and green chemistry approaches. For instance, replacing DMF with biodegradable solvents in benzylation reactions could reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume